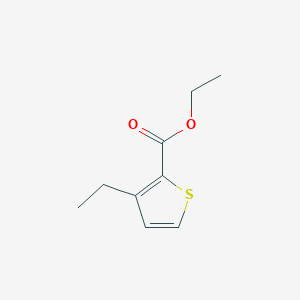

Ethyl 3-ethylthiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-7-5-6-12-8(7)9(10)11-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXVPFQNNFFLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Ethylthiophene 2 Carboxylate

Electrophilic Aromatic Substitution (EAS) Reactions on the Thiophene (B33073) Core

The thiophene ring, while aromatic, is generally more reactive towards electrophiles than benzene (B151609). The presence of substituents on the ring significantly influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The regioselectivity of EAS reactions on the ethyl 3-ethylthiophene-2-carboxylate ring is dictated by the combined electronic effects of the ethyl group at the C3 position and the ethyl carboxylate group at the C2 position.

Ethyl Group (at C3): An alkyl group, such as ethyl, is an activating group and an ortho, para-director due to its electron-donating inductive effect. In a thiophene ring, this would direct incoming electrophiles to the C2 and C4 positions.

Ethyl Carboxylate Group (at C2): The ester group is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position, which corresponds to the C4 position on the thiophene ring.

The combined influence of these two groups determines the most likely site of electrophilic attack. The C5 position is also a consideration, being meta to the ethyl group and adjacent to the sulfur atom. However, electrophilic attack on thiophenes preferentially occurs at the α-position (C2 or C5) over the β-position (C3 or C4) due to the greater ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). researchgate.net In this molecule, the C2 position is already substituted. Therefore, the primary competition is between the C4 and C5 positions.

The directing effects are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Ethyl (-CH₂CH₃) | C3 | Electron-Donating (Inductive) | Activating, ortho, para-director (to C2 & C4) |

| Ethyl Carboxylate (-CO₂Et) | C2 | Electron-Withdrawing (Resonance/Inductive) | Deactivating, meta-director (to C4 & C5) |

Considering these effects, the C4 position is electronically favored as it is para to the activating ethyl group and meta to the deactivating ester group. The C5 position is sterically less hindered but is only weakly influenced by the directing groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.

The unsubstituted positions on the thiophene core of this compound are C4 and C5. Based on the analysis of electronic effects, the C4 position is the most probable site for the introduction of new functional groups via electrophilic aromatic substitution. libretexts.orgyoutube.com

Common EAS reactions and their predicted outcomes are detailed below:

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 3-ethyl-4-nitrothiophene-2-carboxylate |

| Halogenation | Br₂/FeBr₃ or NCS | Ethyl 4-bromo-3-ethylthiophene-2-carboxylate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ethyl 4-acyl-3-ethylthiophene-2-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 3-Ethyl-2-(ethoxycarbonyl)thiophene-4-sulfonic acid |

These reactions would proceed via the standard EAS mechanism, involving the attack of the electrophile on the electron-rich thiophene ring to form a stabilized carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity. nih.gov The stability of the intermediate for attack at C4 is enhanced by the electron-donating ethyl group, making it the kinetically and thermodynamically favored pathway. researchgate.net

Transformations Involving the Ester Group

The ethyl carboxylate group at the C2 position is a key site for chemical modification through various nucleophilic acyl substitution reactions. openstax.org These reactions involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the ethoxide leaving group. openstax.orgpressbooks.pub

Ester Hydrolysis: The ester can be cleaved to yield the corresponding carboxylic acid through hydrolysis under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.ukcommonorganicchemistry.com The reaction equilibrium favors the products when a large excess of water is used. commonorganicchemistry.com The products are 3-ethylthiophene-2-carboxylic acid and ethanol (B145695). libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk The reaction yields the salt of the carboxylic acid (e.g., sodium 3-ethylthiophene-2-carboxylate) and ethanol. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. masterorganicchemistry.com

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. quinoline-thiophene.commdpi.com For example, reacting this compound with methanol (B129727) under acidic conditions would produce mthis compound and ethanol. quinoline-thiophene.comorganic-chemistry.org The reaction is driven to completion by using a large excess of the new alcohol. mdpi.com

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. openstax.org The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (ethoxide in this case). pressbooks.pub

A variety of nucleophiles can be employed to transform the ester group into other functional groups. The reactivity follows the general order: acid chloride > anhydride (B1165640) > ester > amide.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Carboxylate Salt |

| Alkoxide | NaOCH₃ | Methyl Ester |

| Ammonia (B1221849) | NH₃ | Primary Amide |

| Primary Amine | RNH₂ | Secondary Amide |

| Hydrazine (B178648) | N₂H₄ | Hydrazide |

| Grignard Reagent | 2 eq. RMgBr | Tertiary Alcohol |

| Hydride | LiAlH₄ | Primary Alcohol |

Amidation: The direct reaction of esters with ammonia or primary/secondary amines to form amides is often slow and requires high temperatures. However, the conversion can be facilitated. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the formation of 3-ethylthiophene-2-carboxamide (B61078) or its N-substituted derivatives. rsc.org In some cases, converting the parent carboxylic acid (obtained from hydrolysis) to a more reactive acid chloride and then reacting it with an amine is a more efficient route to the amide. libretexts.orglibretexts.org

Hydrazinolysis: This reaction involves heating the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent like ethanol. mdpi.com The nucleophilic hydrazine attacks the carbonyl carbon of the ester, resulting in the substitution of the ethoxy group and the formation of 3-ethylthiophene-2-carbohydrazide. mdpi.com This carbohydrazide (B1668358) is a valuable intermediate for the synthesis of various heterocyclic compounds.

Reactivity of the Ethyl Side Chain at Position 3

The ethyl group at the 3-position of the thiophene ring exhibits reactivity characteristic of a benzylic-type alkyl group due to the aromatic nature of the thiophene ring. The carbon atom adjacent to the ring is particularly susceptible to oxidation, reduction, and derivatization.

Oxidation: The ethyl side chain can undergo selective oxidation at the benzylic-like position. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the oxidation of the ethyl group to a carboxylic acid. ic.ac.ukmasterorganicchemistry.comlibretexts.org However, milder conditions can be employed to achieve partial oxidation to the corresponding ketone or alcohol. For instance, controlled oxidation can yield 1-(2-(ethoxycarbonyl)thiophen-3-yl)ethan-1-one.

Reduction: While the ethyl group itself is generally resistant to reduction, the ethyl ester at the 2-position is readily reducible. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding primary alcohol, (3-ethylthiophen-2-yl)methanol. libretexts.orgnih.govgoogle.comekb.eg This transformation is a key step in the further derivatization of the molecule.

Interactive Table: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Chromium trioxide (CrO₃) | 1-(2-(ethoxycarbonyl)thiophen-3-yl)ethan-1-one |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (3-ethylthiophen-2-yl)methanol |

The ethyl side chain can be readily functionalized, primarily through reactions at the benzylic-like carbon. A key intermediate for such derivatizations is ethyl 3-(1-bromoethyl)thiophene-2-carboxylate, which can be synthesized via radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. elsevierpure.comorgsyn.orgnih.govgoogle.comrsc.org This bromo-derivative serves as a versatile precursor for a variety of functional group interconversions through nucleophilic substitution reactions.

Interactive Table: Derivatization of the Ethyl Side Chain via Nucleophilic Substitution of Ethyl 3-(1-bromoethyl)thiophene-2-carboxylate

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide | NaOH (aq) | Ethyl 3-(1-hydroxyethyl)thiophene-2-carboxylate |

| Cyanide | NaCN | Ethyl 3-(1-cyanoethyl)thiophene-2-carboxylate |

| Azide | NaN₃ | Ethyl 3-(1-azidoethyl)thiophene-2-carboxylate |

| Methoxide | NaOCH₃ | Ethyl 3-(1-methoxyethyl)thiophene-2-carboxylate |

| Amine | NH₃ | Ethyl 3-(1-aminoethyl)thiophene-2-carboxylate |

Heteroatom-Directed Reactivity and Annulation Strategies

The functional groups on this compound can be utilized to direct the formation of fused heterocyclic systems, a common strategy in the synthesis of medicinally important compounds. wikipedia.org A notable example is the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. elsevierpure.comorgsyn.orgwikipedia.orge-bookshelf.denih.gov This can be achieved through a multi-step sequence starting from the parent compound.

A plausible route involves the reduction of the ester group to an alcohol, followed by conversion to an amine, which can then undergo a Pictet-Spengler reaction. libretexts.orgnih.govmdpi.comchemicalbook.comlibretexts.orgimperial.ac.uk This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. libretexts.orgnih.gov

The key steps for a potential annulation are outlined below:

Reduction of the ester: this compound is reduced with LiAlH4 to yield (3-ethylthiophen-2-yl)methanol. google.comekb.eg

Conversion to halide: The alcohol is converted to a halide, for example, (3-ethylthiophen-2-yl)methyl chloride, using a reagent like thionyl chloride (SOCl₂).

Nitrile formation: The halide is displaced with a cyanide group using a salt such as sodium cyanide to give (3-ethylthiophen-2-yl)acetonitrile.

Amine synthesis: The nitrile is then reduced to the primary amine, 2-(3-ethylthiophen-2-yl)ethan-1-amine, using a reducing agent like LiAlH4 or through catalytic hydrogenation. rsc.orgrsc.org

Pictet-Spengler cyclization: The resulting amine undergoes a Pictet-Spengler reaction with an aldehyde, such as formaldehyde, in the presence of an acid catalyst to form the tetrahydrothieno[3,2-c]pyridine ring system. libretexts.orgnih.gov

Interactive Table: Annulation Strategy for Thieno[3,2-c]pyridine Synthesis

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | This compound | 1. LiAlH₄ 2. H₂O | (3-ethylthiophen-2-yl)methanol |

| 2 | (3-ethylthiophen-2-yl)methanol | SOCl₂ | 2-(chloromethyl)-3-ethylthiophene |

| 3 | 2-(chloromethyl)-3-ethylthiophene | NaCN | (3-ethylthiophen-2-yl)acetonitrile |

| 4 | (3-ethylthiophen-2-yl)acetonitrile | 1. LiAlH₄ 2. H₂O | 2-(3-ethylthiophen-2-yl)ethan-1-amine |

| 5 | 2-(3-ethylthiophen-2-yl)ethan-1-amine | HCHO, H⁺ | 6-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by its electronic and steric properties. The thiophene ring is inherently electron-rich, making it more reactive towards electrophilic substitution than benzene. mdpi.comresearchgate.net

Interactive Table: Qualitative Kinetic Effects of Substituents on Electrophilic Aromatic Substitution of Thiophene

| Substituent | Electronic Effect | Effect on Reaction Rate |

|---|---|---|

| -CH₂CH₃ (at C3) | Electron-donating | Activating |

| -COOCH₂CH₃ (at C2) | Electron-withdrawing | Deactivating |

| -NO₂ | Strongly electron-withdrawing | Strongly deactivating |

| -OCH₃ | Strongly electron-donating | Strongly activating |

Thermodynamic Considerations: The thermodynamic stability of this compound and its derivatives can be evaluated through experimental calorimetry or computational methods. nih.gov Computational studies on thiophene derivatives have provided valuable insights into their thermodynamic parameters, such as enthalpy of formation and Gibbs free energy. nih.govresearchgate.net These parameters are crucial for predicting the feasibility and position of equilibrium for various reactions.

Interactive Table: Estimated Thermodynamic Data for Selected Thiophene Derivatives

| Compound | Formula | Molar Mass (g/mol) | ΔHf° (gas) (kJ/mol) |

|---|---|---|---|

| Thiophene | C₄H₄S | 84.14 | 115.4 |

| 3-Ethylthiophene (B160659) | C₆H₈S | 112.21 | 58.7 |

| Ethyl thiophene-2-carboxylate (B1233283) | C₇H₈O₂S | 156.20 | -345.2 |

| This compound | C₉H₁₂O₂S | 184.25 | -371.7 (estimated) |

Data for thiophene and its simple derivatives are from experimental sources. The value for this compound is an estimate based on group contribution methods.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Ethylthiophene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. For ethyl 3-ethylthiophene-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The ethyl ester group will exhibit two characteristic signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and it is expected to appear in the downfield region, typically around δ 4.3 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl protons of the ester group will appear as a triplet around δ 1.3 ppm, resulting from coupling with the two methylene protons.

The ethyl group attached to the thiophene (B33073) ring at the C3 position will also produce a quartet and a triplet. The methylene protons (-CH₂-) of this group are expected to resonate at approximately δ 2.8 ppm, appearing as a quartet due to coupling with the neighboring methyl protons. The corresponding methyl protons (-CH₃) will likely show a triplet at around δ 1.2 ppm.

The thiophene ring itself possesses two aromatic protons. The proton at the C4 position (H-4) is expected to be a doublet, coupling with the proton at the C5 position (H-5). Similarly, H-5 will appear as a doublet due to coupling with H-4. These aromatic protons are anticipated in the range of δ 7.0-7.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (thiophene) | ~7.4 | d | ~5.0 |

| H-5 (thiophene) | ~7.1 | d | ~5.0 |

| -O-CH₂- (ester) | ~4.3 | q | ~7.1 |

| -CH₂- (C3-ethyl) | ~2.8 | q | ~7.5 |

| -CH₃ (ester) | ~1.3 | t | ~7.1 |

| -CH₃ (C3-ethyl) | ~1.2 | t | ~7.5 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the ester group is the most deshielded and is expected to appear at the lowest field, around δ 162 ppm. The carbons of the thiophene ring are anticipated in the aromatic region, typically between δ 120-145 ppm. The carbon atom attached to the sulfur (C2) and the carbon bearing the ethyl group (C3) will have distinct chemical shifts from the other two thiophene carbons (C4 and C5).

The methylene carbon of the ester group (-O-CH₂-) is expected around δ 61 ppm, while the methyl carbon of the ester will be found at a higher field, around δ 14 ppm. For the ethyl substituent at C3, the methylene carbon is predicted to be near δ 23 ppm, and the methyl carbon around δ 15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~162 |

| C2 (thiophene) | ~135 |

| C3 (thiophene) | ~143 |

| C4 (thiophene) | ~128 |

| C5 (thiophene) | ~125 |

| -O-CH₂- (ester) | ~61 |

| -CH₂- (C3-ethyl) | ~23 |

| -CH₃ (ester) | ~14 |

| -CH₃ (C3-ethyl) | ~15 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl ester group, and similarly for the ethyl group at the C3 position. It would also confirm the coupling between the H-4 and H-5 protons of the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For instance, it would link the methylene protons of the ester to the corresponding methylene carbon, and the aromatic protons H-4 and H-5 to their respective carbon atoms in the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for piecing together the molecular structure. Key correlations would be expected between the methylene protons of the ester and the carbonyl carbon, as well as the C2 carbon of the thiophene ring. The protons of the ethyl group at C3 would show correlations to C2, C3, and C4 of the thiophene ring, confirming its position.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is anticipated in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester group will likely appear as two bands in the region of 1250-1000 cm⁻¹.

The aromatic C-H stretching vibrations of the thiophene ring are expected to be observed just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the thiophene ring usually give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is often weak and can be found in the fingerprint region, typically around 850-600 cm⁻¹.

The aliphatic C-H stretching vibrations of the two ethyl groups will be visible in the 3000-2850 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1720-1700 | Strong |

| C=C Stretch (Thiophene) | 1600-1450 | Medium-Weak |

| C-O Stretch (Ester) | 1250-1000 | Strong |

| C-S Stretch (Thiophene) | 850-600 | Weak |

Note: The predicted values are based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The C=C stretching vibrations of the thiophene ring are expected to produce strong signals in the Raman spectrum. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more prominent peak in the Raman spectrum. The symmetric stretching of the ethyl groups' C-C bonds would also be Raman active. The carbonyl (C=O) stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound, confirming the presence and electronic environment of its functional groups.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the presence of specific chromophores within its molecular structure. A chromophore is a group of atoms responsible for absorbing ultraviolet or visible light. In this molecule, the key chromophore is the α,β-unsaturated ester system conjugated with the thiophene ring. This extended π-system gives rise to characteristic electronic transitions when the molecule interacts with UV radiation. scribd.com

The primary electronic transitions observed for this type of molecule are π → π* and n → π*. scribd.comyoutube.com

π → π Transitions: These are high-intensity absorptions that occur when an electron from a π bonding orbital is promoted to a π anti-bonding orbital. scribd.com For this compound, the conjugation between the thiophene ring and the carboxylate group lowers the energy gap for this transition, shifting the absorption maximum (λmax) to a longer wavelength, likely in the 200-400 nm range. Such transitions are "allowed" and result in a high molar absorptivity (ε) value. youtube.com

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carboxylate group or the sulfur atom of the thiophene ring, to a π anti-bonding orbital. scribd.com These transitions are typically of much lower intensity (lower ε value) than π → π* transitions because they are "forbidden" by spectroscopic selection rules. They generally appear at longer wavelengths and may be observed as a weak shoulder on the main absorption band.

The sulfur atom's non-bonding electrons can also participate in n → σ* transitions, which typically absorb between 200 and 220 nm for sulfides.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Intensity (ε) | Chromophore |

|---|---|---|---|

| π → π | Bonding π to Anti-bonding π | High (ε > 10,000) | Thiophene ring conjugated with C=C and C=O |

| n → π | Non-bonding (O, S) to Anti-bonding π | Low (ε < 1,000) | Carbonyl group (C=O), Thiophene ring |

| n → σ | Non-bonding (S) to Anti-bonding σ | Low to Medium | Thiophene sulfur atom |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₂O₂S), the calculated molecular weight is 184.26 g/mol . In a mass spectrum, the parent molecule is ionized to form a molecular ion ([M]⁺), which would appear at an m/z value of 184.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. Based on the structure of this compound, several key fragmentation pathways can be predicted, drawing analogies from the fragmentation of similar ethyl esters like ethyl acetate. docbrown.info

Predicted Fragmentation Pattern:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, resulting from the cleavage of the ester C-O bond. This would produce a stable acylium ion. [C₉H₁₂O₂S]⁺• → [C₇H₇OS]⁺ + •OCH₂CH₃ (m/z 184) → (m/z 139)

Loss of an ethylene (B1197577) molecule (C₂H₄): This occurs via a McLafferty rearrangement, a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen. [C₉H₁₂O₂S]⁺• → [C₇H₈O₂S]⁺• + C₂H₄ (m/z 184) → (m/z 156)

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C-C bond of the ethyl group at the 3-position of the thiophene ring. [C₉H₁₂O₂S]⁺• → [C₇H₇O₂S]⁺ + •CH₂CH₃ (m/z 184) → (m/z 155)

Formation of the ethyl cation: [C₉H₁₂O₂S]⁺• → [C₂H₅]⁺ + •C₇H₇O₂S (m/z 184) → (m/z 29)

The most abundant fragment ion in the spectrum is designated as the base peak. docbrown.infodocbrown.info For this molecule, the acylium ion at m/z 139 is a likely candidate for the base peak due to its stability.

Table 2: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 184 | Molecular Ion | [C₉H₁₂O₂S]⁺• | Parent ion |

| 156 | McLafferty Rearrangement Product | [C₇H₈O₂S]⁺• | Loss of ethylene from the ester group |

| 155 | Loss of Ethyl Radical | [C₇H₇O₂S]⁺ | Loss of the C3-ethyl group |

| 139 | Acylium Ion | [C₇H₇OS]⁺ | Loss of the ethoxy radical (•OC₂H₅). A candidate for the base peak. |

| 29 | Ethyl Cation | [C₂H₅]⁺ | From either ethyl group |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For a representative thiophene-containing ester, 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, the crystal structure was solved, providing a model for the structural properties of this class of compounds. nih.gov The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which define the repeating unit of the crystal.

Table 3: Representative Crystal Data for a Thiophene Carboxylate Derivative

| Parameter | Value (for 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate nih.gov) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.020 (9) |

| b (Å) | 7.576 (6) |

| c (Å) | 18.521 (14) |

| Volume (ų) | 1687 (2) |

| Z (Molecules per unit cell) | 4 |

Note: This data is for a related compound and serves as a model.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In thiophene carboxylate structures, these are typically weak forces that collectively stabilize the three-dimensional lattice. nih.govnih.gov

Hydrogen Bonding : The primary hydrogen bonds are of the weak C–H···O type. nih.govnih.gov These interactions can occur between the hydrogen atoms of the ethyl groups or the thiophene ring and the electronegative oxygen atom of the carbonyl group, often linking molecules into chains or sheets. nih.gov

π-Interactions : The aromatic thiophene ring is electron-rich and can participate in several types of π-interactions.

C–H···π Interactions : Hydrogen atoms from adjacent molecules can interact with the face of the thiophene ring. nih.govnih.gov

S···π Interactions : The sulfur atom of one thiophene ring can interact with the π-system of a neighboring ring. nih.gov

π–π Stacking : If the molecules pack appropriately, parallel π–π stacking interactions can occur between adjacent thiophene rings, with typical centroid-to-centroid distances around 3.7 Å. nih.gov

Table 4: Typical Contributions to Crystal Packing from Hirshfeld Analysis for Thiophene Derivatives

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~60-70% | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |

| O···H / H···O | ~10-20% | Corresponds to C-H···O hydrogen bonds. |

| S···H / H···S | ~10-15% | Represents contacts between sulfur and hydrogen atoms. nih.gov |

| C···H / H···C | ~5-10% | Often associated with C-H···π interactions. nih.gov |

Conformational Analysis in the Crystalline State

In the solid state, the molecule adopts a specific low-energy conformation. The thiophene ring is inherently planar due to its aromaticity. The key conformational features are the orientation of the substituents relative to this ring.

Ester Group Orientation : The ethyl carboxylate group at the 2-position can exhibit rotational freedom around the C2-C(carbonyl) single bond. The planarity between the thiophene ring and the carboxylate group is crucial for maximizing π-conjugation. The torsion angle between the ring plane and the ester plane defines this conformation.

Ethyl Group Conformation : The ethyl groups, both on the ring and in the ester function, can adopt various conformations. In crystal structures, it is common to observe rotational disorder, where a group may occupy two or more positions with different probabilities (occupation factors). nih.gov This is often seen with flexible ethyl or methyl groups. nih.gov In the case of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, the thiophene group itself was found to be rotationally disordered. nih.gov The conformation of the ester relative to the thiophene ring is often described as trans or cis based on the relevant torsion angles. nih.gov

Computational and Theoretical Studies on Ethyl 3 Ethylthiophene 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods solve the Schrödinger equation, providing insights into molecular stability, reactivity, and other chemical behaviors from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies.

Geometry Optimization: This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For Ethyl 3-ethylthiophene-2-carboxylate, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would determine the most stable 3D conformation. researchgate.netresearchgate.net This would yield precise data on bond lengths (e.g., C-C, C-S, C=O), bond angles, and dihedral angles that define the molecule's shape. Studies on related thiophene (B33073) sulfonamide derivatives have used the B3LYP/6-311G(d,p) level of theory to calculate these parameters. mdpi.com For instance, the S–C bond lengths in the thiophene ring were calculated to be in the range of 1.73 Å to 1.75 Å for those compounds. mdpi.com

Vibrational Frequencies: After geometry optimization, the same DFT method can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. iosrjournals.orgpsu.edu For example, in thiophene derivatives, characteristic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C ring stretching modes appear in the 1300-1550 cm⁻¹ region. iosrjournals.orgjchps.com C-S stretching modes for substituted thiophenes have been identified between 637 and 852 cm⁻¹. iosrjournals.org A full computational analysis of this compound would provide a table of all 3N-6 normal vibrational modes and their assignments.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. youtube.com Methods like Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) provide a rigorous way to solve the electronic Schrödinger equation. researchgate.netnih.gov These methods are often used to validate results from DFT or for systems where DFT might not be as accurate. A study on 2-methoxythiophene (B42098) employed both HF and DFT methods to calculate structural and electronic properties. epstem.net For this compound, ab initio calculations would offer a benchmark for its electronic energy, wave function, and derived properties, providing a deeper understanding of its fundamental chemical nature. nih.govaps.org

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the energy and spatial distribution of these orbitals is crucial for understanding a molecule's electronic properties and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. mdpi.com For instance, a computational study on methyl-3-aminothiophene-2-carboxylate found a HOMO-LUMO gap of approximately 4.537 eV, indicating high chemical reactivity. mdpi.com In another series of thiophene derivatives, the calculated energy gaps ranged from 3.11 to 3.83 eV. nih.gov For this compound, DFT calculations would provide the energies of the HOMO and LUMO, the resulting energy gap, and visual plots of these orbitals showing where electron density is located. This would indicate the likely regions for nucleophilic and electrophilic attack.

Charge Transfer: The analysis of HOMO and LUMO distributions reveals potential intramolecular charge transfer pathways upon electronic excitation. In many thiophene derivatives, both frontier orbitals are primarily delocalized over the thiophene ring, indicating a π-conjugated system. mdpi.come3s-conferences.org

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. This method provides quantitative insight into bonding and stabilization interactions within a molecule.

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netpearson.com Green and yellow represent areas of intermediate potential.

For this compound, an MEP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the ester group, identifying it as a primary site for electrophilic attack or hydrogen bonding. mdpi.com Regions of positive potential (blue) might be found around the hydrogen atoms. Such an analysis provides a clear, visual guide to the molecule's charge distribution and its inherent reactivity patterns.

Spectroscopic Parameter Prediction and Comparison with Experimental Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and vibrational modes of the compound.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for the structural elucidation of organic compounds. For thiophene derivatives, computational methods can estimate the 1H and 13C chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of the prediction depends on the chosen functional and basis set. By comparing the calculated chemical shifts with experimental data, one can validate the computed molecular geometry and electronic environment of the nuclei. For this compound, predicted values would offer a benchmark for experimental verification.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific published computational data for this exact molecule is not available. Actual values would be derived from DFT calculations.)

UV-Vis Spectrum Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. The simulation provides insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule. For this compound, the thiophene ring and the carboxylate group constitute the primary chromophoric system.

Intermolecular Interactions and Crystal Engineering Investigations

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational tools are essential for analyzing these interactions and understanding the principles of crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated based on the electron distribution of the molecule. The properties mapped onto this surface, such as dnorm, highlight regions involved in intermolecular contacts, with red spots indicating close contacts like hydrogen bonds.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is illustrative. Actual percentages would be calculated from the crystal structure data.)

Energy Frameworks in Molecular Crystals

Energy framework analysis is a computational technique used to visualize and quantify the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster. These energies are then used to construct a framework that illustrates the relative strengths of different intermolecular interactions (e.g., electrostatic, dispersion, polarization, and repulsion). The resulting visualization provides a clear picture of the packing topology and the energetic hierarchy of interactions that stabilize the crystal structure. This analysis would reveal the key supramolecular synthons and packing motifs responsible for the solid-state architecture of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly relevant for understanding the stability of a molecule in a specific environment, such as in solution or when interacting with a biological target like a protein. researchgate.net

For a molecule like this compound, MD simulations could be employed to explore its conformational flexibility and interactions with solvent molecules. In the context of drug design, if this molecule were part of a larger, biologically active compound, MD simulations would be crucial for assessing the stability of the ligand-protein complex. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) are calculated from the simulation trajectory to evaluate the stability of the complex over time, typically on a nanosecond timescale. researchgate.net A stable RMSD plot indicates that the ligand remains securely bound within the protein's active site. mdpi.com

Interactive Data Table: Physicochemical and Computational Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₂O₂S |

| IUPAC Name | This compound |

| HOMO-LUMO Gap | A smaller gap indicates higher chemical reactivity. mdpi.com |

| MEP Negative Regions | Expected around carbonyl oxygen and thiophene sulfur atoms. nih.gov |

| MEP Positive Regions | Expected around hydrogen atoms. researchgate.net |

Applications of Ethyl 3 Ethylthiophene 2 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems

The compound is a foundational scaffold for building various fused heterocyclic systems. These reactions typically involve the cyclization of derivatives formed by modifying the core structure.

Ethyl 3-ethylthiophene-2-carboxylate is an important precursor for the synthesis of thienopyridines and thienopyrimidines, which are classes of compounds with significant biological and pharmacological relevance. nih.gov The general synthetic strategy does not usually involve direct cyclization of the starting ester. Instead, it is first converted into a more reactive intermediate, typically a 2-aminothiophene derivative.

The synthesis of thienopyrimidines often begins with a Gewald reaction on a related precursor to install an amino group adjacent to the carboxylate, yielding a 2-aminothiophene-3-carboxylate structure. nih.gov This intermediate is then cyclized. For example, refluxing the aminothiophene carboxylate with formamide (B127407) can produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov Further chemical transformations can be performed on this core structure to generate a library of substituted thienopyrimidines. researchgate.netnih.gov

Similarly, thienopyridines can be synthesized through cyclization reactions of appropriately functionalized thiophene (B33073) precursors derived from the parent ester. researchgate.netabertay.ac.uk These methods, such as the Friedländer annulation, involve the condensation of an o-aminocarbonyl thiophene with a compound containing an active methylene (B1212753) group to construct the fused pyridine (B92270) ring. abertay.ac.uk The resulting pyridothienopyrimidine systems are investigated for various applications. researchgate.net

Table 1: Representative Synthesis of Thienopyrimidines from Aminothiophene Precursors

| Starting Material (Intermediate) | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethyl 2-aminothiophene-3-carboxylate derivative | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| Ethyl 2-aminothiophene-3-carboxylate derivative | Isothiocyanates, then KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Aminothiophene-3-carbonitrile derivative | Triethyl orthoformate, then Hydrazine (B178648) | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

The synthesis of thienopyrans, which contain a thiophene ring fused to a pyran ring, can also utilize derivatives of this compound. These syntheses often exploit the reactivity of the substituents to build the new oxygen-containing ring. One established route involves the construction of functionalized thieno[3,2-c]pyran-4-ones, which can be isolated as intermediates and subsequently converted to other fused systems like thienopyridinones.

While this compound is a derivative of thiophene, it is not a typical starting material for the synthesis of the benzo[b]thiophene core itself, as this would require the construction of a benzene (B151609) ring onto the existing thiophene. However, its structure is suitable for creating other types of polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems. manchester.ac.ukrsc.org Annulation reactions, where a new ring is formed on the thiophene scaffold, can lead to a variety of larger, conjugated structures. The development of such novel PAHs is an active area of research, particularly for applications in material science. manchester.ac.uk

Role in the Construction of Functional Organic Materials

The electronic properties of the thiophene ring make it an ideal component for functional organic materials. This compound serves as a monomer or a precursor to monomers used in polymers and dyes.

Polythiophenes are a major class of conducting polymers, and their properties can be finely tuned by altering the substituents on the thiophene monomer. wikipedia.org this compound, with its ethyl and carboxylate groups, can be used to synthesize soluble and processable polythiophenes. wikipedia.org These side chains enhance solubility in organic solvents, a crucial factor for fabricating thin films for electronic devices. wikipedia.org

The general method for creating these polymers is through the oxidative polymerization of the monomer. This can be achieved either electrochemically or chemically using oxidizing agents like iron(III) chloride (FeCl₃). The resulting polymer features a conjugated backbone of thiophene rings, which, after doping, allows for electrical conductivity. The nature of the substituents directly influences the polymer's electronic properties, such as its band gap and conductivity. acs.orgnih.gov For instance, electron-withdrawing groups like the carboxylate can lower the electron density of the thiophene ring, affecting the final properties of materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com

Table 2: Influence of Thiophene Monomer Substitution on Polymer Properties

| Monomer Type | Polymerization Method | Key Property/Application | Reference |

|---|---|---|---|

| 3-Alkylthiophenes | Chemical/Electrochemical Oxidation | Improved solubility, processability | wikipedia.org |

| Functionalized Bithiophenes | Oxidative Polymerization | Increased effective conjugation length | acs.org |

| 2,5-Dibromothiophene-3-carboxylate | Chemical Polymerization | Precursor for low bandgap semiconductors | ossila.com |

| Thiophene & EDOT | Electrochemical Copolymerization | Modified electrical and optical properties | researchgate.net |

Thiophene-based azo dyes are a significant class of synthetic colorants known for their bright colors and good fastness properties. researchgate.net this compound can serve as a key precursor for these dyes. The typical synthetic route involves the chemical modification of the thiophene ring to introduce an amino group, which is essential for the subsequent dye-forming reaction.

This transformation is often achieved by nitrating the thiophene ring, followed by a reduction of the nitro group to an amine. The resulting 2-aminothiophene derivative is then diazotized using nitrous acid to form a highly reactive diazonium salt. This salt is subsequently coupled with a suitable aromatic coupling component (such as a phenol (B47542) or an aniline (B41778) derivative) to yield the final azo dye. The ethyl and carboxylate groups on the original thiophene ring can influence the final color and solubility of the dye. researchgate.netresearchgate.net

Derivatization for Specific Research Probes

There is no available research demonstrating the derivatization of this compound for the development of specific research probes, such as fluorescent sensors or affinity labels.

The development of such probes from thiophene-based scaffolds is documented, but again, typically involves amino-functionalized analogs. For instance, ethyl 3-aminobenzo[b]thiophene-2-carboxylate has been derivatized into a Schiff base to create a fluorescent sensor for detecting metal ions. This synthetic route is contingent on the presence of the reactive amino group, which is absent in this compound.

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advancements

Specific, in-depth research focused solely on Ethyl 3-ethylthiophene-2-carboxylate is limited. However, key findings and methodological advancements concerning the broader class of thiophene-2-carboxylates provide a solid foundation for understanding this compound.

Key Findings: The core of our understanding comes from analogous structures. The thiophene (B33073) ring is known to be an aromatic system whose reactivity is comparable to that of benzene (B151609), readily undergoing electrophilic substitution. nih.gov The presence of both an ester and an alkyl substituent on the ring influences its electronic properties and reactivity. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, while the ethyl group is a weak electron-donating group.

Methodological Advancements: The synthesis of thiophene derivatives has evolved significantly. Classic methods like the Gewald reaction are now supplemented by modern techniques, including microwave-assisted synthesis, which can lead to higher efficiency and milder reaction conditions. ijcmas.comresearchgate.net For a compound like this compound, synthesis would likely proceed via the esterification of the corresponding 3-ethylthiophene-2-carboxylic acid. Advancements in carboxylation reactions, such as the direct carboxylation of thiophenes using CO2 in a base-mediated solvent-free system, represent a significant methodological leap, offering a more sustainable route to the carboxylic acid precursor. mdpi.com Furthermore, safe and efficient industrial-scale processes have been developed for similar molecules, such as ethyl 2-methylthiophene-3-carboxylate, avoiding hazardous reagents like n-butyllithium and cryogenic conditions. nih.gov These advancements are directly applicable to the potential synthesis of this compound.

Emerging Trends and Future Research Avenues in this compound Chemistry

The future of thiophene chemistry is vibrant, with clear trends pointing towards sophisticated applications in medicine and materials. nih.gov These trends illuminate promising research avenues for this compound.

Emerging Trends:

Medicinal Chemistry: Thiophene derivatives are a staple in drug discovery, forming the scaffold of drugs with anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govnih.govresearchgate.net The trend is moving towards creating highly specific and potent agents by fine-tuning the substituents on the thiophene ring to optimize drug-receptor interactions. nih.gov

Materials Science: Thiophene-based materials are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net The ability of the thiophene ring to facilitate electron transport is a key property being exploited. Research is focused on creating novel oligo- and polythiophenes with tailored electronic and optical properties. researchgate.net

Future Research Avenues:

Biological Screening: A crucial future step is the systematic biological screening of this compound. Given that structurally similar thiophene derivatives exhibit significant biological activity, including as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, it is plausible that this compound could show interesting pharmacological effects. nih.gov

Polymer Chemistry: The compound could be explored as a monomer or a precursor to a monomer for the synthesis of novel polythiophenes. The ethyl and ester functional groups could be modified to introduce polymerizable functionalities, leading to materials with unique properties for applications in organic electronics or sensors.

Computational Studies: In silico studies, including Density Functional Theory (DFT) and molecular docking, are powerful tools for predicting the properties and potential applications of new molecules. nih.gov Such studies on this compound could predict its electronic structure, reactivity, and potential as a ligand for biological targets, thereby guiding and accelerating experimental research. researchgate.net

Potential for Further Exploration as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that aids in planning a chemical synthesis. educationsource.in this compound possesses multiple functional groups that make it an attractive and versatile synthon for building more complex molecular architectures.

The ester functional group can undergo a variety of transformations, including:

Hydrolysis to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.

Reduction to a primary alcohol, providing a different reactive handle on the molecule.

Reaction with organometallic reagents to form ketones or tertiary alcohols.

The thiophene ring itself offers several sites for further functionalization:

Electrophilic Aromatic Substitution: The remaining unsubstituted positions on the ring (positions 4 and 5) are available for reactions like halogenation, nitration, or acylation, allowing for the introduction of new functional groups.

Metalation: The ring can be deprotonated using strong bases to create organometallic intermediates, which can then react with various electrophiles. This is a powerful method for creating carbon-carbon bonds.

The combination of these reactive sites makes this compound a valuable building block. It can be used to synthesize a library of more complex thiophene derivatives for applications in drug discovery, agrochemicals, and materials science. bohrium.comcbccollege.in For instance, its use as a starting material could lead to novel thienopyridines or other fused heterocyclic systems, which are classes of compounds known for their biological activity. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-ethylthiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization or substitution reactions using thiophene precursors. For example, intermediate thiophene derivatives are often functionalized with ethyl groups under reflux conditions in anhydrous solvents like CH₂Cl₂, as described for structurally similar compounds . Optimization involves adjusting molar ratios (e.g., 1.2 equivalents of anhydrides), reaction duration (e.g., overnight reflux), and purification via reverse-phase HPLC to achieve yields >65% . A comparative table of reaction conditions is provided below:

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester functionality. For example, methyl ester protons in similar compounds resonate at δ ~3.8 ppm .

- IR Spectroscopy : Peaks for C=O (ester, ~1700 cm⁻¹) and C-O (ester, ~1250 cm⁻¹) .

- Melting Point : Consistency with literature values (e.g., 213–226°C for analogous compounds) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 329.46 g/mol for C₁₉H₂₃NO₂S derivatives) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. Avoid inhalation (respiratory toxicity noted in analogues) . Store in refrigerated, airtight containers away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking enhance the study of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization . Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes), guiding drug design. For example, cyclohexane-derived analogues showed stable binding in hydrophobic pockets during 100 ns MD simulations .

Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives like this compound?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or impurities. Strategies include:

- Control Experiments : Re-synthesize the compound with deuterated solvents for NMR clarity .

- Cross-Validation : Compare experimental IR peaks with computational spectra (e.g., using Gaussian software) .

- Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) provides unambiguous structural confirmation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer : Systematic SAR involves:

- Substituent Variation : Synthesize analogues with substituents at the 3- or 4-positions (e.g., methoxy, cyclohexyl) .

- Biological Assays : Test antimicrobial activity against Gram-positive/-negative strains (e.g., MIC values) .

- Data Correlation : Use regression models to link electronic parameters (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.